

AZD8154 Structure-Activity Relationship: A Technical Guide

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Compound of Interest

Compound Name: AZD8154
Cat. No.: B10821542

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This in-depth technical guide explores the core structure-activity relationship (SAR) of **AZD8154**, a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Ky) and delta (PI3Kδ). Developed for the treatment of respiratory diseases such as asthma, the optimization of **AZD8154** from an initial screening hit involved extensive medicinal chemistry efforts to achieve high potency, isoform selectivity, and desirable pharmacokinetic properties for inhaled administration.^{[1][2]} This document provides a comprehensive overview of the SAR data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship Data

The development of **AZD8154** stemmed from a previously identified series of PI3Ky inhibitors.^{[1][3]} The exploration of SAR focused on modifications at two key positions of the molecular scaffold to introduce potent PI3Kδ inhibitory activity and optimize the overall compound profile.^[1] The following tables summarize the quantitative data for **AZD8154** and key precursor compounds, highlighting the impact of chemical modifications on enzyme inhibition and cellular activity.

Table 1: In Vitro PI3K Enzyme Inhibition

Compound	PI3K γ (pIC ₅₀)	PI3K γ (IC ₅₀ , nM)	PI3K δ (pIC ₅₀)	PI3K δ (IC ₅₀ , nM)	PI3K α (pIC ₅₀)	PI3K α (IC ₅₀ , nM)	PI3K β (pIC ₅₀)	PI3K β (IC ₅₀ , nM)	Species
AZD8154	9.1	0.79	9.2	0.69	7.2	61	5.9	1400	Human
AZD8154	8.5	3.0	8.5	3.4	7.5	30	6.5	301	Dog
AZD8154	8.0	9.5	8.6	2.7	7.8	15	5.6	2600	Mouse

Data sourced from AstraZeneca Open Innovation.

Table 2: Cellular Activity of **AZD8154**

Cell Line	Target Pathway	pIC ₅₀	IC ₅₀ (nM)
RAW 264.7	PI3K γ	9.1	0.76
JEKO-1	PI3K δ	8.4	4.3
PDPK1-transfected cells	PI3K α	<4.7	>18400
TOR7-transfected cells	PI3K β	<4.5	>30000

Data sourced from AstraZeneca Open Innovation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of **AZD8154** are provided below.

PI3K Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against PI3K isoforms.

Methodology: A standard enzymatic activity inhibition assay is employed. The protocol involves the following key steps:

- **Enzyme and Substrate Preparation:** Recombinant human PI3K isoforms (α , β , γ , δ) are used. The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP₂), is prepared in a suitable buffer.
- **Compound Dilution:** Test compounds are serially diluted in DMSO to generate a concentration range for IC₅₀ determination.
- **Reaction Initiation:** The enzymatic reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.
- **Detection:** The product, phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), is detected using a competitive binding assay, often employing a fluorescently labeled PIP₃ analog and a PIP₃-binding protein. The signal is inversely proportional to the amount of PIP₃ produced.
- **Data Analysis:** The raw data is converted to percent inhibition, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Assays for PI3K Pathway Inhibition

Objective: To assess the ability of compounds to inhibit PI3K signaling in a cellular context.

Methodology:

- **Cell Culture:** Specific cell lines are chosen based on the expression of the target PI3K isoforms (e.g., RAW 264.7 for PI3K γ , JEKO-1 for PI3K δ).
- **Compound Treatment:** Cells are treated with a range of concentrations of the test compound for a specified period.
- **Cell Lysis and Protein Quantification:** After treatment, cells are lysed, and the total protein concentration is determined.
- **Western Blotting:** Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated downstream effectors of the

PI3K pathway, such as p-Akt and p-S6 ribosomal protein. Total protein levels of these effectors are also measured as a loading control.

- **Data Analysis:** The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. The IC50 values are determined by plotting the normalized band intensities against the compound concentration.

Rat Ovalbumin Challenge Model of Allergic Asthma

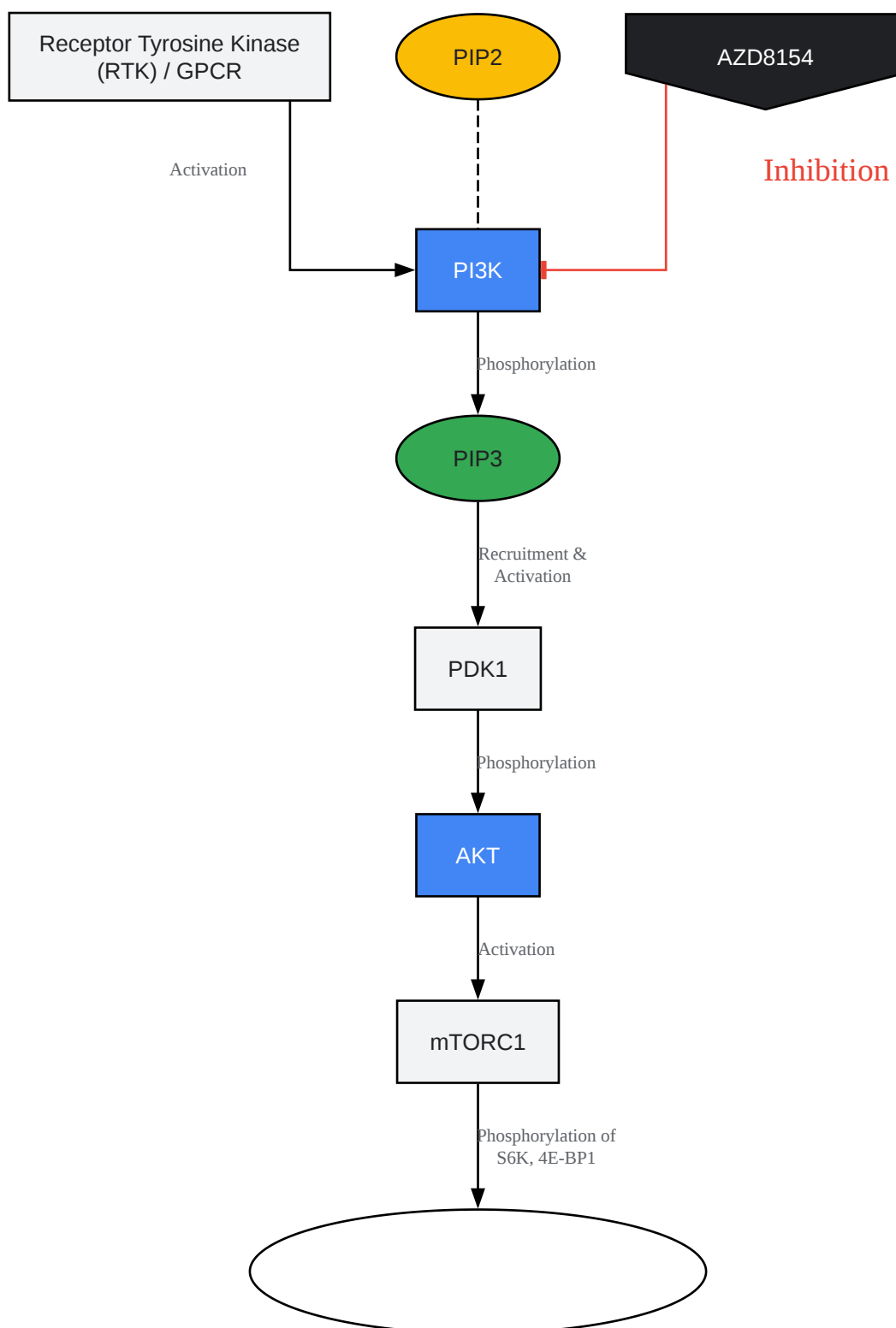
Objective: To evaluate the in vivo efficacy of inhaled **AZD8154** in a preclinical model of allergic asthma.

Methodology:

- **Sensitization:** Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on multiple days to induce an allergic phenotype.
- **Compound Administration:** Prior to the allergen challenge, sensitized rats are administered **AZD8154** or vehicle via intratracheal instillation.
- **Allergen Challenge:** Animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.
- **Assessment of Airway Inflammation:** At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells, such as eosinophils and neutrophils.
- **Cytokine Analysis:** The levels of key cytokines (e.g., IL-5, IL-13, IL-17) in the BAL fluid are quantified using methods like ELISA.
- **Lung Function Measurement:** In some studies, lung function parameters are assessed to determine the effect of the compound on airway hyperresponsiveness.
- **Data Analysis:** The data from the compound-treated groups are compared to the vehicle-treated group to determine the percentage of inhibition of inflammation and other asthma-related endpoints.

Visualizations

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **AZD8154**.



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Caption: A typical experimental workflow for Western blot analysis of PI3K pathway inhibition.

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References

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